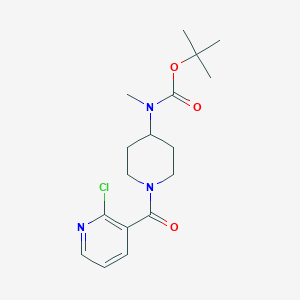
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a chloronicotinoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps. One common route includes the reaction of 2-chloronicotinic acid with piperidine to form 2-chloronicotinoylpiperidine. This intermediate is then reacted with tert-butyl chloroformate and methylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloronicotinoyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the chloronicotinoyl moiety.
Substitution: Various substituted nicotinoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may contribute to the design of polymers, coatings, or other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Uniqueness
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the 2-chloronicotinoyl moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20(4)12-7-10-21(11-8-12)15(22)13-6-5-9-19-14(13)18/h5-6,9,12H,7-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQXCBIZIVVULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)
![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)
![N-(2-chloro-4-methylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700704.png)
![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)
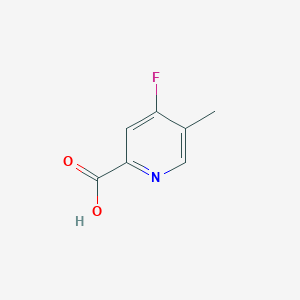
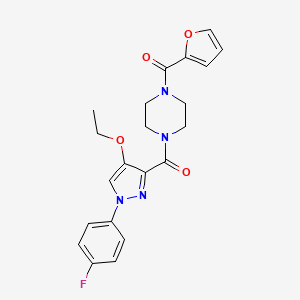
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)

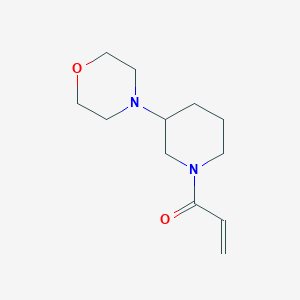
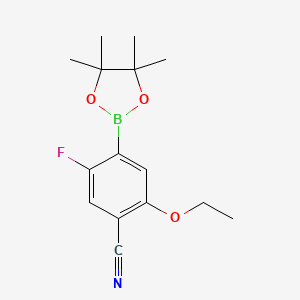
![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)
![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)
![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine](/img/structure/B2700721.png)

